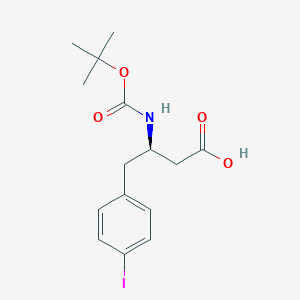

Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is a synthetic compound used in various chemical and biological research applications. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an amino group, and an iodinated phenyl ring. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its unique structural features.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Iodination of the phenyl ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.

Formation of the butyric acid backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods: Industrial production of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated phenyl ring.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.

Substitution: The iodinated phenyl ring can participate in substitution reactions, such as Suzuki and Sonogashira couplings, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Reduction: Trifluoroacetic acid, palladium on carbon.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), solvents like dimethylformamide (DMF).

Major Products:

Deprotected amino acid: Removal of the Boc group yields the free amino acid.

Functionalized derivatives: Substitution reactions yield various functionalized derivatives, depending on the reagents used.

科学的研究の応用

Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of protein interactions and enzyme mechanisms.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The iodinated phenyl ring can undergo substitution reactions, enabling the introduction of diverse functional groups. These properties make it a versatile intermediate in organic synthesis.

類似化合物との比較

Boc-®-3-amino-4-(4-bromo-phenyl)-butyric acid: Similar structure but with a bromine atom instead of iodine.

Boc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: Similar structure but with a chlorine atom instead of iodine.

Boc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated analogs. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise functionalization.

生物活性

Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is a synthetic amino acid derivative with significant biological activity, particularly in medicinal chemistry and neuropharmacology. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and an iodo-substituted phenyl group, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₀INO₄

- Molecular Weight : 405.24 g/mol

- Structural Features :

- Boc Group : Provides stability and protects the amino group during synthesis.

- Iodo-substituted Phenyl Group : Enhances binding affinity to various biological targets, potentially influencing neurotransmitter pathways.

The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters, particularly gamma-aminobutyric acid (GABA). The compound's amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group may participate in halogen bonding, increasing its binding affinity to specific receptors or enzymes involved in neurological functions.

Biological Activity

-

Neurotransmitter Modulation :

- The compound's structural similarity to GABA suggests that it may act as an inhibitor or modulator in GABAergic pathways, which are crucial for regulating neuronal excitability and neurotransmission.

- Cytotoxicity Studies :

-

Cellular Uptake :

- Cellular uptake studies using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) demonstrated effective accumulation of the compound in both cancerous and normal cell lines, suggesting that its design allows for selective targeting of tumor cells while minimizing effects on healthy tissues .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-DL-homophenylalanine | C₁₅H₂₀N₂O₄ | Different side chain without iodine |

| Boc-L-valine | C₁₁H₂₀N₂O₄ | Lacks the iodo-substituted phenyl group |

| Boc-DL-threonine | C₁₀H₁₉NO₄ | Different chiral center |

| Boc-DL-alanine | C₇H₁₄N₂O₂ | Simpler structure without aromatic substitution |

The presence of the iodo-substituted phenyl group in this compound distinguishes it from these compounds and may enhance its reactivity and biological activity compared to more common amino acids.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Peptide Synthesis : The compound serves as a valuable building block for synthesizing modified peptides that can enhance biological activity. Its structure allows for strong binding to specific proteins, making it useful in studies related to protein-ligand interactions and enzyme inhibition.

- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating neurological disorders by targeting GABA receptors. The compound's ability to modulate neurotransmitter pathways positions it as a candidate for further development in neuropharmacology .

特性

IUPAC Name |

(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKSTALXWONXOD-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。